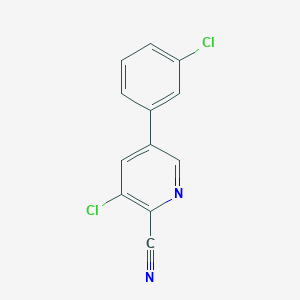
3-Chloro-5-(3-chlorophenyl)picolinonitrile
Overview
Description
3-Chloro-5-(3-chlorophenyl)picolinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-(3-chlorophenyl)picolinonitrile can be synthesized through a Suzuki-Miyaura cross-coupling reaction. The reaction involves the coupling of (3-chlorophenyl)boronic acid with 3,5-dichloro-2-cyanopyridine in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)). The reaction is carried out in a mixture of N,N-dimethylformamide and water, with potassium carbonate as the base, under an inert atmosphere at
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)9-5-11(14)12(6-15)16-7-9/h1-5,7H |
InChI Key |
DYUOYBIHGUNMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













